

Application Notes and Protocols for Conjugating Enfuvirtide to Carrier Molecules

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Compound of Interest		
Compound Name:	Enfuvirtide T-20	
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These application notes provide detailed methodologies for the chemical conjugation of the anti-HIV peptide drug Enfuvirtide to various carrier molecules. The primary goals of these conjugation strategies are to improve the pharmacokinetic profile, enhance solubility, and potentially increase the therapeutic efficacy of Enfuvirtide. This document outlines protocols for two key conjugation methods: PEGylation and conjugation to a carrier pentasaccharide, both primarily utilizing maleimide-thiol chemistry. Additionally, an overview of lipid conjugation is provided as an emerging strategy.

Introduction to Enfuvirtide Conjugation

Enfuvirtide (also known as T-20) is a 36-amino acid synthetic peptide that inhibits the fusion of HIV-1 with host cells.[1] Despite its potent antiviral activity, its clinical use is hampered by a short plasma half-life of approximately 2-4 hours, requiring twice-daily subcutaneous injections, which can lead to injection site reactions and poor patient compliance.[2][3][4] To overcome these limitations, Enfuvirtide can be conjugated to carrier molecules to enhance its therapeutic properties. The most common strategies involve covalent attachment of polyethylene glycol (PEG), carrier pentasaccharides, or lipids.

Conjugation Chemistry: Maleimide-Thiol Coupling

A widely used and efficient method for site-specific conjugation of peptides is the reaction between a maleimide group and a thiol (sulfhydryl) group, forming a stable thioether bond.[5][6]



[7] This reaction is highly selective for thiols under mild, near-physiological pH conditions (6.5-7.5), minimizing side reactions with other amino acid residues.[7] For this chemistry to be applied to Enfuvirtide, which lacks a native cysteine residue, a cysteine must be genetically engineered or chemically synthesized at a specific position, typically the N-terminus, to provide the reactive thiol group.[2][8]

Method 1: PEGylation of Enfuvirtide

PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a therapeutic molecule. This process can increase the hydrodynamic size of the molecule, leading to reduced renal clearance, prolonged plasma half-life, and decreased immunogenicity.[8][9]

Quantitative Data Summary for PEGylated Enfuvirtide

Conjuga te	Carrier Molecul e	Linker	Half-life (rats)	Aqueou s Solubilit y	Antiviral Activity (EC50)	Binding Affinity (Kd)	Referen ce
ENF- PEG	2 kDa mPEG	Maleimid e	16.1 h	≥3 mg/mL	6-91 nM	307 nM	[8][10]
Unmodifi ed ENF	-	-	1.5 h	Negligibl e	Similar to conjugat e	-	[8][10]
ENF- PEG Complex	30 kDa PEG	-	Significa ntly increase d	-	Activity decrease d 3-6 fold, but overall exposure increase d	-	[11]

Experimental Protocol: N-terminal PEGylation of Enfuvirtide via Maleimide-Thiol Coupling



This protocol describes the site-specific conjugation of a methoxy-PEG-maleimide (mPEG-MAL) to the N-terminus of a cysteine-modified Enfuvirtide (Cys-Enfuvirtide).

Materials:

- Cys-Enfuvirtide (synthesized with an additional N-terminal cysteine)
- Methoxy-PEG-maleimide (mPEG-MAL, e.g., 2 kDa)
- Degassed conjugation buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5
- Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Purification system: Preparative High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC)
- Characterization instruments: MALDI-TOF Mass Spectrometry, Analytical HPLC

Procedure:

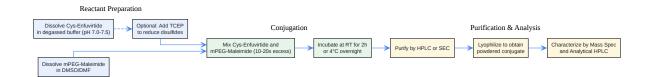
- Preparation of Cys-Enfuvirtide:
 - Dissolve Cys-Enfuvirtide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
 - (Optional) If disulfide bond formation is suspected, add a 10- to 100-fold molar excess of TCEP to the peptide solution. Incubate for 20-30 minutes at room temperature after flushing the vial with an inert gas (e.g., argon or nitrogen).[7]
- Preparation of mPEG-MAL:
 - Immediately before use, dissolve the mPEG-MAL in a minimal amount of anhydrous
 DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]
- Conjugation Reaction:



- Add a 10- to 20-fold molar excess of the mPEG-MAL stock solution to the Cys-Enfuvirtide solution while gently stirring.[7]
- Flush the reaction vial with an inert gas, seal it, and mix thoroughly.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7] If using a
 fluorescently tagged PEG, protect the reaction from light.
- Purification of the Conjugate:
 - Purify the resulting Enfuvirtide-PEG conjugate using preparative HPLC or SEC to remove unreacted mPEG-MAL, unconjugated Cys-Enfuvirtide, and the reducing agent.[7][8]
 - For HPLC, a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is commonly used.
 - For SEC, choose a column with a suitable fractionation range to separate the higher molecular weight conjugate from the smaller reactants.
 - Lyophilize the purified fractions to obtain the final product as a white powder.[8]
- Characterization:
 - Confirm the successful conjugation and determine the molecular weight of the final product using MALDI-TOF Mass Spectrometry.[8]
 - Assess the purity of the conjugate using analytical HPLC. Purity should ideally be >95%.
 - Determine the concentration of the purified conjugate using UV-Vis spectroscopy by measuring the absorbance at 280 nm.

Experimental Workflow for PEGylation of Enfuvirtide





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Caption: Workflow for PEGylation of Cys-Enfuvirtide.

Method 2: Conjugation of Enfuvirtide to a Carrier Pentasaccharide

To achieve a significantly longer duration of action, Enfuvirtide can be conjugated to a carrier pentasaccharide (CP) that binds to antithrombin.[2][3] This conjugation also utilizes a PEG linker and maleimide-thiol chemistry.

Quantitative Data Summary for Enfuvirtide-Pentasaccharide Conjugates



Conjugat e	Carrier Molecule	Linker	Half-life (rats)	Antiviral Activity (EC50)	Yield	Referenc e
EP40114	Pentasacc haride	PEG4	-	6-18 nM	46%	[2]
EP40111	Pentasacc haride	PEG12	10.4 h	6-18 nM	96%	[2][3]
EP40112	Pentasacc haride	PEG28	-	6-18 nM	76%	[2]
EP40113	Pentasacc haride	PEG70	-	6-18 nM	80%	[2]
Unmodified ENF	-	-	2.8 h	3 nM	-	[2][3]

Experimental Protocol: Conjugation of Enfuvirtide to a Maleimide-Functionalized Pentasaccharide-PEG

This protocol details the ligation of Cys-Enfuvirtide to a maleimide-functionalized PEG-pentasaccharide carrier (Mal-PEGn-CP).

Materials:

- Cys-Enfuvirtide
- Maleimide-functionalized PEGn-Pentasaccharide (Mal-PEGn-CP)
- Phosphate buffer (100 mM, pH 7.2)
- Acetonitrile
- Purification system: Gel filtration chromatography (e.g., Superdex Peptide or Superdex 200)
- Characterization instruments: ESI-Q-TOF or MALDI-TOF Mass Spectrometry



Procedure:

- Preparation of Reactants:
 - Dissolve Cys-Enfuvirtide (1 equivalent) in a 1:1 (v/v) mixture of 100 mM phosphate buffer (pH 7.2) and acetonitrile.[2]
 - Prepare an aqueous solution of Mal-PEGn-CP (1.5 equivalents).
- Conjugation Reaction:
 - Add the Mal-PEGn-CP solution dropwise to the Cys-Enfuvirtide solution.
 - Stir the reaction mixture under an argon atmosphere at room temperature overnight.
- Initial Product Recovery:
 - Lyophilize the reaction mixture to obtain a freeze-dried product.[2]
- Purification:
 - Dissolve the lyophilized product in water.
 - Purify the conjugate using gel filtration chromatography to remove unreacted Mal-PEGn-CP and unconjugated Cys-Enfuvirtide.[2]
 - Elute the column with water and monitor the elution by measuring the absorbance at 280 nm.
 - Collect the fractions containing the purified conjugate and lyophilize to obtain the final product.
- Characterization:
 - Confirm the molecular weight of the final Enfuvirtide-PEGn-CP conjugate using ESI-Q-TOF or MALDI-TOF Mass Spectrometry.[2]



Experimental Workflow for Enfuvirtide-Pentasaccharide Conjugation



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Caption: Workflow for Pentasaccharide Conjugation.

Method 3: Lipid Conjugation of Enfuvirtide (Overview)

Lipid conjugation, such as the attachment of a cholesterol moiety, is another strategy to improve the pharmacokinetic properties and antiviral potency of Enfuvirtide.[12] The lipid anchor can enhance the peptide's affinity for cell membranes, increasing its local concentration at the site of viral fusion.[12]

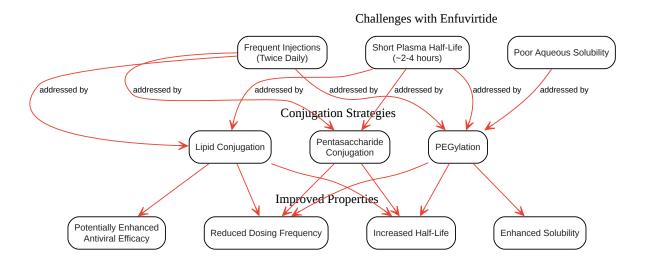
General Strategy:

- Peptide Modification: Similar to PEGylation, a reactive handle such as a cysteine residue is introduced into the Enfuvirtide sequence, often at the C-terminus with a spacer (e.g., Gly-Ser-Gly).[12]
- Lipid Activation: A lipid molecule, such as cholesterol, is functionalized with a reactive group that can couple to the peptide. Thioether conjugation methods are commonly employed.[13]
- Conjugation and Purification: The modified peptide and activated lipid are reacted, followed by purification, typically using HPLC.



While a detailed, step-by-step protocol is highly specific to the chosen lipid and linker chemistry, the general workflow resembles that of the maleimide-thiol coupling described above.

Signaling Pathway/Logical Relationship Diagram



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Caption: Rationale for Enfuvirtide Conjugation.

Conclusion

The conjugation of Enfuvirtide to carrier molecules like PEG and pentasaccharides represents a promising strategy to overcome its pharmacokinetic limitations. The detailed protocols provided herein for maleimide-thiol based conjugation offer a robust framework for researchers to develop long-acting formulations of Enfuvirtide. Careful purification and characterization are critical to ensure the quality and efficacy of the resulting conjugates. Further exploration of other conjugation chemistries and carrier molecules may lead to even more advanced and effective anti-HIV therapeutics.







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